N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide
Description
The compound N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic derivative featuring a fused tetrahydrothienopyridine core. Key structural elements include:
- A 3-cyano substituent enhancing polarity and hydrogen-bonding capacity.
- A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, which is associated with bioactivity in kinase inhibition and CNS modulation.
- A 3-(p-tolylthio)propanamide side chain, introducing lipophilicity and sulfur-mediated interactions.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-13-3-5-15(6-4-13)26-10-8-19(25)22-20-17(11-21)16-7-9-23(14(2)24)12-18(16)27-20/h3-6H,7-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIPTJCTIBQKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide ()
- Structural Differences :
- 6-Benzyl group instead of acetyl, increasing aromaticity and steric bulk.
- 2,2-dimethylpropanamide side chain vs. p-tolylthio-propanamide, reducing sulfur-mediated reactivity.
- Implications: The benzyl group may enhance blood-brain barrier penetration but reduce metabolic stability compared to the acetyl group.
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide ()
- Structural Differences :
- 2-chloroacetamide substituent vs. 3-(p-tolylthio)propanamide.
- Implications: The chloroacetamide group introduces electrophilicity, increasing reactivity toward nucleophilic residues (e.g., cysteine in enzymes).
Functional Group Analysis
Thioether vs. Chloro Substituents
- 3-(p-tolylthio)propanamide (Target Compound):
- Risk of off-target alkylation due to reactive chloro group .
Acetyl vs. Benzyl at Position 6
- 6-Acetyl (Target Compound): Stabilizes the tetrahydrothienopyridine ring via conjugation. May undergo Phase I metabolism (hydrolysis or oxidation) to carboxylic acid derivatives.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- The p-tolylthio group in the target compound offers a balance between lipophilicity and reactivity, making it a candidate for optimizing kinase inhibitors or antimicrobial agents.
- Comparative studies with 3-chloro-N-phenyl-phthalimide () suggest that sulfur-containing analogues may exhibit improved thermal stability and synthetic versatility.
- Critical Gap: No direct pharmacological data (e.g., IC50, bioavailability) are available in the provided evidence, necessitating experimental validation of target engagement and toxicity.
Q & A
Q. What are the key synthetic routes for constructing the thieno[2,3-c]pyridine core in this compound?
The synthesis typically involves a cyclization reaction to form the fused thiophene-pyridine ring. A precursor such as a substituted thiophene undergoes reaction with nitrile-containing compounds under controlled conditions (e.g., acidic or basic catalysis). Subsequent functionalization introduces the acetyl, cyano, and propanamide groups via acetylation, cyanoacetylation, and amide coupling, respectively. Critical steps include:
- Cyclization : Use of reagents like polyphosphoric acid (PPA) or Lewis acids to promote ring closure.
- Functional group introduction : Acetylation with acetic anhydride and cyano group addition via nucleophilic substitution .
- Example reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 110°C, 4h | ~65% |
| Acetylation | Ac₂O, pyridine, RT | ~80% |
Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound?
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., acetyl methyl protons at ~2.1 ppm) and carbon types (e.g., cyano carbon at ~115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrothienopyridine ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the p-tolylthio group (-SCH₂C₆H₄CH₃) .
Q. What functional groups dictate reactivity in this compound?
Key groups include:
- Cyano (-CN) : Susceptible to nucleophilic attack (e.g., reduction to amine).
- Acetyl (-COCH₃) : Participates in condensation or hydrolysis reactions.
- p-Tolylthio (-S-C₆H₄-CH₃) : Oxidizes to sulfoxide/sulfone derivatives.
- Propanamide : Engages in hydrogen bonding, influencing solubility and biological interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the propanamide coupling step?
Low yields often arise from steric hindrance at the tetrahydrothienopyridine N-atom. Optimization strategies:
- Activating agents : Use HATU or EDCI/HOBt for efficient amide bond formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility.
- Temperature : Mild heating (40–50°C) improves kinetics without side reactions.
- Example optimization table:
| Condition | Yield Improvement |
|---|---|
| HATU/DIPEA in DMF | 75% → 92% |
| EDCI/HOBt in THF | 75% → 85% |
Q. How do crystallographic data (e.g., X-ray) resolve contradictions in proposed tautomeric forms?
Discrepancies between computational models and experimental data (e.g., NMR) may arise from tautomerism in the tetrahydrothienopyridine ring. Single-crystal X-ray diffraction:
- Confirms the dominant tautomer by mapping bond lengths (e.g., C-N vs. C=C).
- Validates hydrogen-bonding networks (amide NH to carbonyl O).
- Software like SHELXL refines structural parameters against diffraction data .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Predict binding modes using software like AutoDock Vina. Focus on the p-tolylthio group’s hydrophobic interactions and the cyano group’s polar contacts.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
- Enzyme inhibition assays : Measure IC₅₀ values under varied pH/temperature to probe mechanism .
Q. How can structure-activity relationship (SAR) studies explain contradictory bioactivity data across analogs?
Contradictions may stem from substituent effects:
- p-Tolylthio vs. phenylthio : Increased hydrophobicity enhances membrane permeability but reduces solubility.
- Acetyl vs. benzyl : Electron-withdrawing acetyl groups may stabilize transition states in enzyme inhibition.
- SAR Table :
| Analog | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent | None | 120 |
| Benzyl | Acetyl → benzyl | 450 |
| Sulfone | p-Tolylthio → sulfone | 85 |
Methodological Notes
- Data contradiction resolution : Cross-validate analytical results (e.g., NMR vs. X-ray) and replicate assays under standardized conditions.
- Advanced characterization : Utilize time-resolved spectroscopy (TRS) to study reactive intermediates during oxidation/reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
